N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2Z)-3-(2,5-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno-thiazole core with two sulfone groups (5,5-dioxide) and a 2,5-dimethoxyphenyl substituent. The Z-configuration at the imine bond (C=N) and the electron-donating methoxy groups on the aromatic ring are critical to its electronic and steric properties.
Properties
Molecular Formula |
C16H20N2O6S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-22-7-15(19)17-16-18(12-8-26(20,21)9-14(12)25-16)11-6-10(23-2)4-5-13(11)24-3/h4-6,12,14H,7-9H2,1-3H3 |
InChI Key |
MDADOKZPGAVKKG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, heterocyclic core modifications, and biological relevance.
Structural Analogues with Modified Aromatic Substituents
- 2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide () Key Difference: The phenyl ring has a single methoxy group at the 2-position, unlike the 2,5-dimethoxy substitution in the target compound. Physicochemical Properties: Molecular weight = 410.45 g/mol (vs. 440.48 g/mol for the target compound), suggesting lower polarity .
Thiadiazol-Based Derivatives ()
- N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Core Structure: Replaces the tetrahydrothieno-thiazole with a thiadiazole ring. Functional Groups: Incorporates a dimethylamino-acryloyl group and benzamide. Biological Relevance: The acryloyl moiety may enhance π-π stacking interactions, while the benzamide group could improve metabolic stability compared to the target’s methoxyacetamide chain .
Thiazolidinedione-Acetamide Hybrids ()
- 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides Core Structure: Features a thiazolidinedione ring linked to a phenoxyacetamide scaffold. Key Similarity: Shares the methoxyphenoxy and acetamide motifs with the target compound. Biological Activity: Demonstrated hypoglycemic effects in murine models, suggesting that the acetamide-thiazolidinedione framework is critical for antidiabetic activity. However, the target compound’s sulfone groups may confer distinct solubility or toxicity profiles .
Research Findings and Mechanistic Insights
- Electron-Donating Substituents: The 2,5-dimethoxy groups in the target compound likely enhance solubility and receptor binding compared to monosubstituted analogs .
- Sulfone vs. Thiadiazole Cores : Sulfones increase polarity and oxidation resistance, whereas thiadiazoles may improve metabolic stability .
- Its sulfone groups could modulate PPAR-γ or similar targets .
Biological Activity
The compound N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₄H₁₅N₃O₄S₂
- Molecular Weight: 335.42 g/mol
The presence of a thieno[3,4-d][1,3]thiazole moiety contributes to its biological activity, particularly in anticancer applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and thieno derivatives. These compounds are known for their ability to inhibit various cancer cell lines through multiple mechanisms.
-
Mechanism of Action:
- Thiazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, they may inhibit topoisomerase II and histone deacetylases (HDACs), which are crucial for DNA replication and transcription regulation .
- The specific compound has shown promising results against several cancer cell lines in vitro, indicating its potential as a therapeutic agent.
-
Case Studies:
- A study evaluating a series of thiazole derivatives reported that certain compounds exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The study utilized the National Cancer Institute's (NCI) 60-cell line screening program, where derivatives similar to our compound showed inhibition rates exceeding 70% against specific lines .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other known compounds, we can summarize findings from various studies:
| Compound Name | Structure Type | Anticancer Activity | Mechanism |
|---|---|---|---|
| Compound A | Thiazole | High | Topoisomerase II inhibitor |
| Compound B | Thieno | Moderate | HDAC inhibition |
| N-[(2Z)...] | Thieno/Thiazole | Promising | Dual inhibition (topoisomerase II & HDAC) |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance:
- Synthesis and Evaluation: A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring could significantly enhance cytotoxic effects .
- Pharmacological Insights: The pharmacological profiles of similar compounds suggest that substituents on the aromatic rings play a critical role in determining their biological activity. For example, methoxy groups have been associated with improved solubility and bioavailability, which are crucial for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
